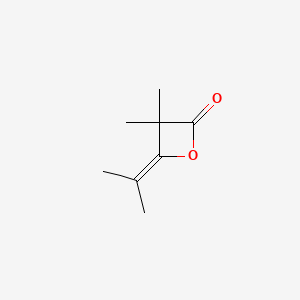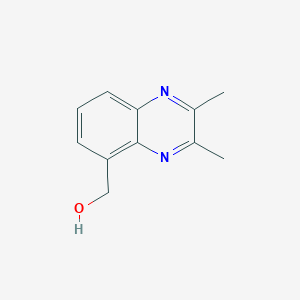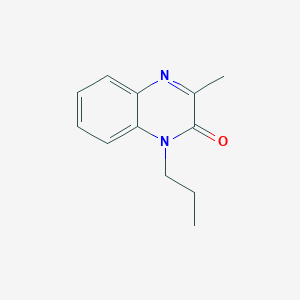
2(1H)-Quinoxalinone, 3-methyl-1-propyl-
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yield. The analysis may also discuss the advantages and disadvantages of the synthesis method .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential .Scientific Research Applications
Chemical Reactions and Synthesis
- 2-Chloro-3-methylquinoxaline reacts with aromatic amines, forming 2-arylamino-3-methylquinoxalines and undergoes further reactions to form a variety of derivatives. 3-Methyl-2(1H)-quinoxalinone itself condenses with aromatic aldehydes and can undergo side-chain bromination to yield 3-bromomethyl-2(1H)-quinoxalinone (Badr, El-Naggar, El-Sherief, Abdel-rahman, & Aly, 1983).
Crystal Structure Analysis
- The crystal structures of 3-Methyl-2(1H)-quinoxalinone and its derivatives have been analyzed using X-ray single crystal and powder diffraction data. These structures are significant for understanding the chemical and physical properties of these compounds (Mondieig, Négrier, Massip, Leger, Jarmoumi, & Lakhrissi, 2011).
Applications in Corrosion Inhibition
- Quinoxalinone derivatives have been investigated for their effectiveness in inhibiting mild steel corrosion in acidic media. These studies are crucial for developing new materials with enhanced corrosion resistance (Tazouti, Galai, Touir, Touhami, Zarrouk, Ramli, Saracoglu, Kaya, Kandemirli, & Kaya, 2016).
Photophysical Properties and Applications
- Studies have explored the photophysical properties of quinoxalinones, including their fluorescence behavior. These properties have applications in developing chemoprobes for specific detections, such as hydrogen sulfide (Renault, Renard, & Sabot, 2017).
Antimicrobial and Antifungal Activities
- Quinoxalinone-3-hydrazone derivatives synthesized using microwave irradiation technique have shown significant antimicrobial activities. This highlights the potential of quinoxalinone frameworks in developing new antimicrobial agents (Ajani, Obafemi, Nwinyi, & Akinpelu, 2010).
Drug Development and Pharmacological Profile
- Quinoxalinone derivatives have been found in various pharmacologically active compounds and are used as skeletons for designing biologically active compounds. Their wide range of pharmacological actions includes antimicrobial, anti-inflammatory, antidiabetic, and antiviral activities (Ramli, Moussaif, Karrouchi, & Essassi, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-1-propylquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-8-14-11-7-5-4-6-10(11)13-9(2)12(14)15/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWNSKAHZCJBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480466 | |
| Record name | 2(1H)-Quinoxalinone, 3-methyl-1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32293-38-2 | |
| Record name | 2(1H)-Quinoxalinone, 3-methyl-1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





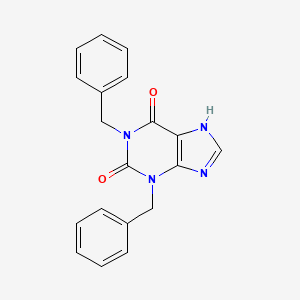

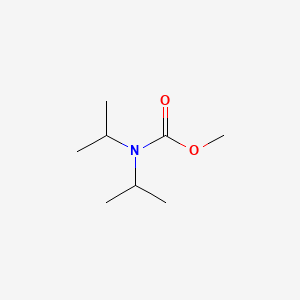
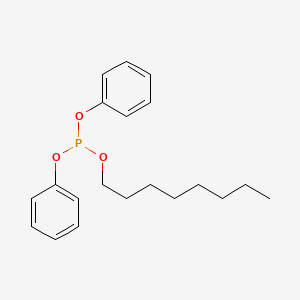
![2-[4-(2-Aminophenyl)buta-1,3-diynyl]aniline](/img/structure/B3051170.png)
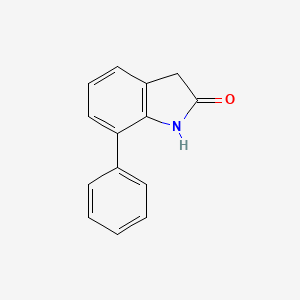
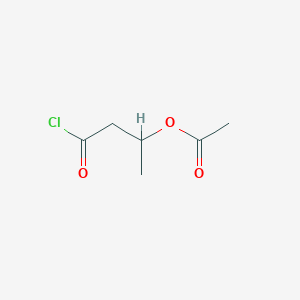
![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B3051175.png)
